molecular formula C13H25O6P B610235 Propargyl-PEG3-phosphonic acid ethyl ester CAS No. 1052678-30-4

Propargyl-PEG3-phosphonic acid ethyl ester

Cat. No.: B610235
CAS No.: 1052678-30-4
M. Wt: 308.31
InChI Key: WNCMRBALVMVXLA-UHFFFAOYSA-N
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Description

Propargyl-PEG3-phosphonic acid ethyl ester is a chemical compound that serves as a crosslinker containing a propargyl group and a phosphonic acid ethyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

The primary target of Propargyl-PEG3-phosphonic acid ethyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a specific chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

This compound contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper and results in the formation of a stable triazole linkage . This process is part of a larger field of chemistry known as Click Chemistry, which focuses on high yield reactions that generate minimal byproducts .

Biochemical Pathways

The formation of a stable triazole linkage can have significant implications in various biochemical processes, particularly in the field of bioconjugation .

Pharmacokinetics

The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This property can potentially enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can have significant molecular and cellular effects, particularly in the context of bioconjugation, where it can be used to create a stable link between two biomolecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG3-phosphonic acid ethyl ester can react with azide-bearing compounds or biomolecules . . This interaction allows this compound to form stable connections with various biomolecules, potentially influencing their function.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, allows this compound to interact with a wide range of biomolecules, potentially influencing their function at the molecular level.

Transport and Distribution

Its hydrophilic PEG spacer could potentially influence its localization and accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG3-phosphonic acid ethyl ester typically involves the nucleophilic displacement of propargylic alcohols. This method leverages the highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom, allowing the propargylic unit to play a crucial role in organic synthesis .

Industrial Production Methods: Industrial production methods for phosphonic acid esters often involve the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation . These methods are scalable and can be optimized for high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG3-phosphonic acid ethyl ester is unique due to its combination of a propargyl group and a phosphonic acid ethyl ester, which provides enhanced solubility and stability in aqueous media. This makes it particularly useful in biological and medical applications where solubility is crucial .

Properties

IUPAC Name

3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCMRBALVMVXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCC#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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